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Abstract

This technical guide provides a comprehensive overview of trans-3-Bromo-N-
ethylcinnamamide, also known as Cinromide. It covers the compound's discovery as an
anticonvulsant agent, its synthesis, physicochemical properties, and its recently elucidated
mechanism of action as a potent inhibitor of the neutral amino acid transporter B°AT1
(SLC6A19). This document includes detailed experimental protocols, tabulated quantitative
data for easy reference, and visualizations of its synthesis and biological pathway to support
further research and development.

Introduction

trans-3-Bromo-N-ethylcinnamamide, originally developed as an anticonvulsant, has garnered
renewed interest due to its specific and potent inhibition of the solute carrier family 6 member
19 (SLC6A19), also known as BPATL1. This transporter is crucial for the absorption of neutral
amino acids in the intestine and kidneys. Its inhibition presents a promising therapeutic strategy
for metabolic diseases. This guide consolidates the current knowledge on this compound to
facilitate its application in drug discovery and development.

Physicochemical Properties
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A summary of the key physicochemical properties of trans-3-Bromo-N-ethylcinnamamide is
presented in Table 1.

Table 1: Physicochemical Properties of trans-3-Bromo-N-ethylcinnamamide

Property Value Reference

(2E)-3-(3-bromophenyl)-N-
ethylprop-2-enamide

IUPAC Name

Cinromide, trans-3-Bromo-N-
Synonyms i ) [1]
ethylcinnamamide

CAS Number 58473-74-8 [1]
Molecular Formula C11H12BrNO [2]
Molecular Weight 254.12 g/mol [2]
Melting Point 89-91 °C [1]
Appearance White crystalline material [1]

Soluble in DMSO (=250

Solubility Jmi)
mg/m

Synthesis of trans-3-Bromo-N-ethylcinnamamide

The synthesis of trans-3-Bromo-N-ethylcinnamamide can be achieved through the amidation of
trans-3-bromocinnamic acid. A common and effective method involves the conversion of the
carboxylic acid to an acid chloride, followed by reaction with ethylamine.

Synthetic Scheme
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Synthesis Pathway
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Caption: Synthesis of trans-3-Bromo-N-ethylcinnamamide.

Experimental Protocol

Materials:

trans-3-Bromocinnamic acid
e Thionyl chloride (SOCI2)

o Ethylamine (CH3CHzNH2)

e Anhydrous Toluene

e Anhydrous Diethyl Ether

» Ethanol

o Water

o Standard laboratory glassware and apparatus for reflux and filtration.
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Procedure:

o Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser
and a magnetic stirrer, a solution of trans-3-bromocinnamic acid in anhydrous toluene is
prepared. Thionyl chloride is added dropwise to the solution at room temperature. The
reaction mixture is then heated to reflux and maintained for a period to ensure complete
conversion to the acid chloride. The progress of the reaction can be monitored by techniques
such as thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and
toluene are removed under reduced pressure.

e Amidation: The resulting crude trans-3-bromocinnamoyl chloride is redissolved in anhydrous
toluene. In a separate flask, a solution of ethylamine in dry diethyl ether is prepared. The
acid chloride solution is added slowly with stirring to the ethylamine solution at room
temperature.[1]

o Reaction and Work-up: The reaction mixture is heated at reflux for 1 hour.[1] After the
reaction is complete, the solvent and excess ethylamine are removed under reduced
pressure.[1] The residue is then triturated with water to precipitate the crude product.[1]

 Purification: The crude solid is collected by filtration and washed with water. The product is
then recrystallized from an ethanol-water mixture to yield trans-3-bromo-N-ethylcinnamamide
as a white crystalline material.[1]

o Characterization: The final product should be characterized by determining its melting point
and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity. The
reported melting point is 89-90°C.[1] While specific public spectra are not readily available, a
synthetic procedure noted that "NMR and IR spectra as well as elemental analysis were
consistent with the assigned" structure.[1]

Biological Activity and Mechanism of Action
Anticonvulsant Activity

Cinromide was initially identified as a broad-spectrum anticonvulsant.[3] Its efficacy has been
demonstrated in various animal models of epilepsy.

Table 2: Anticonvulsant Activity of Cinromide
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Animal Model Administration EDso (mg/kg) Reference
Mice (Electroshock) i.p. 60+ 11 [3]
Mice (Leptazol- )
_ i.p. 90 + 15 [3]
induced)
Mice (Electroshock) oral 80+ 15 [3]
Mice (Leptazol-
) oral 300 £ 61 [3]
induced)
Rats (Leptazol- )

i.p. 58 +11 [3]

induced)

Mechanism of Action: B°AT1 Inhibition

Recent studies have elucidated that the primary mechanism of action of Cinromide is the

inhibition of the neutral amino acid transporter B°AT1 (SLC6A19). This transporter is

responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and

the proximal tubule of the kidney.

Neutral Amino Acids

BCPAT1-mediated Amino Acid Transport and Inhibition by Cinromide

B°AT1 Transporter
(SLC6A19)

Cinromide

Inhibition

Intracellular Amino Acids
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Click to download full resolution via product page
Caption: Inhibition of B°AT1 by Cinromide.

By blocking B°AT1, Cinromide prevents the reabsorption of neutral amino acids, leading to
their excretion. This mechanism is being explored for the treatment of metabolic disorders
characterized by elevated levels of certain amino acids.

Table 3: In Vitro Inhibitory Activity of Cinromide

Target Assay ICs0 (M) Reference
FLIPR Membrane

B°AT1 (SLC6A19) _ ~0.3
Potential

BCAT1 (SLC6A19) Radioactive Uptake ~0.5

5-HT induced ) - (46% inhibition at 10-

) Rat fundus strips [3]
contractions 100 pM)
Monoamine Oxidase Rat liver and brain - (Inhibits at 100 puM) [3]

Experimental Protocols for Biological Assays
In Vivo Anticonvulsant Activity Assay (Rodent Model)

Objective: To determine the median effective dose (EDso) of trans-3-Bromo-N-
ethylcinnamamide required to protect against chemically or electrically induced seizures.

Materials:

trans-3-Bromo-N-ethylcinnamamide

Vehicle (e.g., propylene glycol)

Convulsant agent (e.g., pentylenetetrazol (Leptazol) or electroshock apparatus)

Male Swiss mice or Wistar rats

Syringes and needles for intraperitoneal (i.p.) or oral (p.0.) administration
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Procedure:

e Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week.
Fast the animals overnight before the experiment with free access to water.

e Drug Administration: Prepare a solution of trans-3-Bromo-N-ethylcinnamamide in the vehicle.
Administer the compound at various doses to different groups of animals via the desired
route (i.p. or p.o.). A control group should receive the vehicle only.

 Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60
minutes), induce seizures.

o Chemical Induction: Administer a convulsant dose of Leptazol (e.g., 85 mg/kg, i.p.).
o Electrical Induction: Apply a short electrical stimulus via corneal or ear electrodes.

o Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or
absence of tonic-clonic seizures.

o Data Analysis: The EDso is calculated using statistical methods, such as the log-probit
analysis, based on the percentage of animals protected from seizures at each dose level.

BPAT1 Inhibition Assay (Cell-based)

Objective: To determine the half-maximal inhibitory concentration (ICso) of trans-3-Bromo-N-
ethylcinnamamide on the B°AT1 transporter.

Materials:

A cell line stably expressing human B°AT1 (e.g., MDCK cells)

trans-3-Bromo-N-ethylcinnamamide

Radio-labeled neutral amino acid (e.g., 3H-Leucine)

Assay buffer (e.g., Hanks' Balanced Salt Solution)

Scintillation fluid and counter
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Procedure:

o Cell Culture: Culture the B°AT1-expressing cells in appropriate media until they reach a
suitable confluency in multi-well plates.

o Compound Incubation: Prepare serial dilutions of trans-3-Bromo-N-ethylcinnamamide in the
assay buffer. Remove the culture medium from the cells and wash with the assay buffer. Add
the different concentrations of the compound to the cells and incubate for a specific period.

o Uptake Assay: To initiate the uptake, add the assay buffer containing the radio-labeled amino
acid to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.

o Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay
buffer. Lyse the cells using a suitable lysis buffer.

o Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and
measure the radioactivity using a scintillation counter.

» Data Analysis: The ICso value is determined by plotting the percentage of inhibition of amino
acid uptake against the logarithm of the compound concentration and fitting the data to a
sigmoidal dose-response curve.

Conclusion

trans-3-Bromo-N-ethylcinnamamide (Cinromide) is a compound with a well-established
anticonvulsant profile and a more recently discovered role as a potent inhibitor of the B°AT1
neutral amino acid transporter. This dual activity and its well-defined chemical synthesis make it
a valuable tool for research in both neuroscience and metabolic diseases. This technical guide
provides the essential information and protocols to support scientists and researchers in their
exploration of this promising molecule. Further investigation into its pharmacokinetic and
pharmacodynamic properties will be crucial for its potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://organicchemistrydata.org/hansreich/resources/nmr/?page=06-cmr-03-shift-effects/
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.rsc.org/suppdata/ob/b5/b505280g/
https://www.benchchem.com/product/b7770796#discovery-and-synthesis-of-trans-3-bromo-n-ethylcinnamamide
https://www.benchchem.com/product/b7770796#discovery-and-synthesis-of-trans-3-bromo-n-ethylcinnamamide
https://www.benchchem.com/product/b7770796#discovery-and-synthesis-of-trans-3-bromo-n-ethylcinnamamide
https://www.benchchem.com/product/b7770796#discovery-and-synthesis-of-trans-3-bromo-n-ethylcinnamamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7770796?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

